
5,5,8,8-四甲基-5,6,7,8-四氢萘-2-羧酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves multi-step reactions starting from basic naphthalene derivatives. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene can undergo reactions with different aromatic aldehydes to produce various derivatives, showcasing the versatility of naphthalene compounds in synthetic chemistry (Hamdy et al., 2013). Moreover, a concise synthesis approach has been developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its derivatives, indicating the feasibility of synthesizing structurally complex naphthalene derivatives in significant quantities (Zherebtsov et al., 2020).
Molecular Structure Analysis
The molecular structure of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives is characterized by the presence of tetramethyl groups and a carboxylic acid functional group, contributing to the compound's unique chemical and physical properties. Structural studies of organoboron compounds related to this molecule reveal intricate molecular geometries and the potential for forming novel chelate structures (Kliegel et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives involves various transformations, such as cyclisation reactions leading to the formation of 1,2,3,4-tetrahydronaphthalenes from valeric acids through lead tetra-acetate oxidation (Davies & Waring, 1968). Such reactions demonstrate the compound's utility in generating complex cyclic structures.
Physical Properties Analysis
The physical properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different chemical environments. While specific studies on these properties were not identified in the search, they can generally be inferred from related compounds in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in synthesis and material science. For example, the dehydration of hydroxy-substituted derivatives in the presence of acid catalysts highlights the compound's susceptibility to condensation and cyclization reactions (Morozova et al., 2008).
科学研究应用
香料工业
该化合物因其木香和琥珀香气而广泛应用于香料工业。 它是香水、洗衣产品和化妆品中的关键成分,在皮肤和织物上提供持久的香味 . 其多功能性使其可用于各种香气类型,从檀香木香气到雪松木香气。
调味剂
在食品工业中,它用作调味剂,特别是在烟草制品中。 该化合物以 200 到 2000 ppm 的浓度使用,以赋予独特的风味 .
增塑剂
作为增塑剂,它用于提高材料的可塑性或流动性。 这种应用对于制造用于各种产品的柔性塑料至关重要 .
感官活性化合物的先驱
它作为感官活性化合物的合成前驱,感官活性化合物是影响产品感官特性的化学物质,增强味道、气味或颜色 .
抗菌应用
该化合物的衍生物因其抗菌特性而受到研究。 这项研究对于开发新型防腐剂和消毒剂具有重要意义 .
化学合成
在化学合成中,它被用作创建复杂分子的构建单元。 它的结构在构建具有潜在药物应用的环状化合物方面特别有用 .
癌症研究
该化合物的衍生物,如 AM580,用于癌症研究。 AM580 已被证明可以刺激白血病细胞系中粒细胞的成熟,并抑制子宫内膜癌细胞的增殖 .
抗氧化剂研究
另一种衍生物,Trolox,常用于抗氧化剂测定。 它有助于评估氧化损伤在神经元细胞死亡和衰老中的作用,并且在某些癌症治疗中作为辅助治疗有效 .
作用机制
Target of Action
Related compounds such as catechols and o-quinones play an essential role in the metabolism of plants and living organisms .
Mode of Action
It is known that both catechols and o-quinones, which are related to this compound, inhibit free radical processes . O-quinones can also act as photoactive components of initiating systems like Norrish II that are sensitive up to λ 650 nm .
Biochemical Pathways
Catechols and o-quinones, which are related to this compound, are widely used in organic, bioorganic, coordination, and polymer chemistry .
Result of Action
It is known that related compounds such as catechols and o-quinones inhibit free radical processes .
Action Environment
It is known that o-quinones, which are related to this compound, can act as photoactive components of initiating systems like norrish ii that are sensitive up to λ 650 nm .
未来方向
属性
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZYZSBKCPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280982 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103031-30-7 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
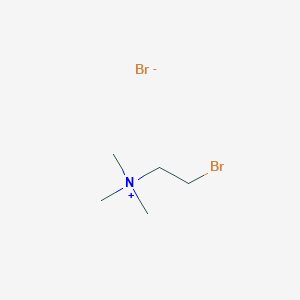
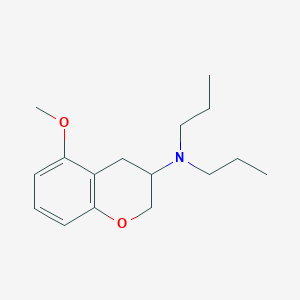

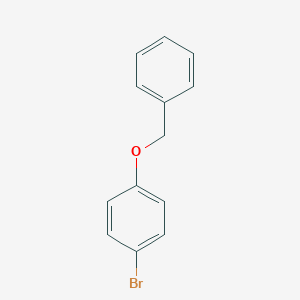
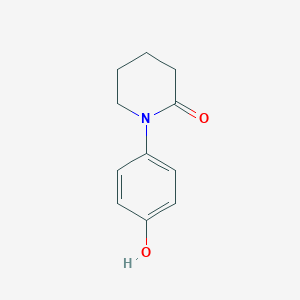
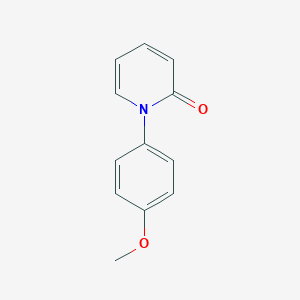



![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
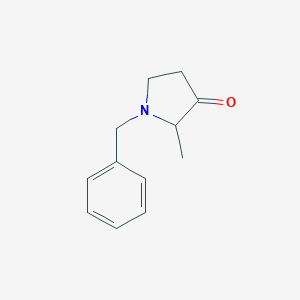
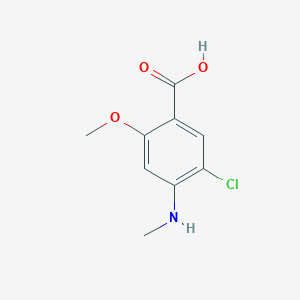
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)